1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Description
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine is a synthetic adamantane derivative featuring a 4-chlorophenyl substituent at the 3-position of the adamantyl ring and an ethanamine moiety. Adamantane derivatives are renowned for their lipophilicity, metabolic stability, and biological activity, particularly in antiviral and neurological applications . The 4-chlorophenyl group enhances electron-withdrawing properties and may influence receptor binding or pharmacokinetics.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN/c1-12(20)17-7-13-6-14(8-17)10-18(9-13,11-17)15-2-4-16(19)5-3-15/h2-5,12-14H,6-11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNLBXCIHLMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385181 | |
| Record name | 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412956-99-1 | |
| Record name | 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Adamantane Functionalization Strategies
Bromination of Adamantane Precursors
The synthesis of adamantane derivatives universally begins with functionalization at bridgehead positions. As demonstrated in US3391142A, 1-bromoadamantane serves as a critical intermediate for nucleophilic substitution reactions. Bromination of adamantane using elemental bromine under reflux yields 1-bromoadamantane, which exhibits reactivity toward amines, alcohols, and thiols. For disubstituted derivatives like 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine, sequential functionalization is required.
Introducing the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. While direct electrophilic substitution on adamantane is challenging due to its inertness, indirect methods involve:
- Intermediate ketone formation : Reaction of 1-bromoadamantane with Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) to form 1-(4-chlorophenyl)adamantane, followed by oxidation to the ketone.
- Dehydroadamantane intermediates : As shown in PMC10143370, phenylacetic acid ethyl ester reacts with 1,3-dehydroadamantane to incorporate aromatic groups at bridgehead positions. Adapting this method, 3-(4-chlorophenyl)adamantane-1-carboxylic acid could be synthesized and decarboxylated to yield 3-(4-chlorophenyl)adamantane.
Key Synthetic Routes to this compound
Route 1: Sequential Bromination and Amination
Synthesis of 1-Bromo-3-(4-chlorophenyl)adamantane
- Friedel-Crafts alkylation : Adamantane reacts with 4-chlorobenzyl chloride in the presence of AlCl₃ to yield 3-(4-chlorophenyl)adamantane.
- Bromination : The product is brominated at the 1-position using Br₂ in CCl₄ under UV light, yielding 1-bromo-3-(4-chlorophenyl)adamantane.
Nucleophilic Substitution with Ethanamine
- Reaction conditions : 1-Bromo-3-(4-chlorophenyl)adamantane is heated with excess ethanamine in ethanol at 150–180°C for 12–24 hours in a sealed reactor.
- Workup : The crude product is basified with NaOH, extracted with ether, and purified via recrystallization from ethanol/ether to yield the free base. Acidification with HCl gas produces the hydrochloride salt (m.p. 258–260°C).
Key Data :
Route 2: Reductive Amination of 1-[3-(4-Chlorophenyl)adamantyl]ketone
- Ketone synthesis : Oxidation of 1-[3-(4-chlorophenyl)adamantyl]methanol (from Grignard addition) with Jones reagent yields the corresponding ketone.
- Reductive amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, followed by acid workup to yield the ethanamine derivative.
Optimization Note : Elevated temperatures (80°C) and prolonged reaction times (48 h) improve yields to 70–75%.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Nucleophilic Substitution) | Route 2 (Reductive Amination) |
|---|---|---|
| Yield | 58–65% | 70–75% |
| Reaction Time | 12–24 h | 48 h |
| Purification Complexity | Moderate (recrystallization) | High (chromatography) |
| Scalability | Suitable for industrial scale | Limited by borohydride cost |
Route 1 is favored for its simplicity and scalability, while Route 2 offers higher yields at the expense of purification challenges.
Mechanistic Insights and Side Reactions
Industrial-Scale Considerations
Solvent Selection
Waste Stream Management
Bromide byproducts from Route 1 are neutralized with NaHSO₃, while Route 2 generates cyanide waste requiring treatment with FeSO₄.
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine undergoes alkylation with various electrophiles. In a patent example, 1-bromoadamantane reacted with piperazine derivatives under thermal conditions (185°C) to form N-substituted piperazines . For this compound:
Reaction Example :
Yields for analogous adamantane alkylations range from 53%–75% .
Key Conditions :
-
Anhydrous potassium carbonate as base
-
Reflux in acetone (2–6 hours)
Mannich Base Formation
The amine participates in Mannich reactions with formaldehyde and secondary amines. A study on adamantyl triazoles reported Mannich adducts formed at room temperature using 37% formaldehyde and piperazines :
General Reaction :
Product Features :
Acylation and Sulfonylation
The amine reacts with acyl chlorides or sulfonyl chlorides. A patent demonstrated adamantane carboxamide synthesis using ethyl bromoacetate under reflux :
Example :
Key Data :
S-Alkylation of Byproducts
While rare, competing S-alkylation may occur if thiol groups are present in reactants. A study on triazole-thiones reported exclusive S-substitution with aryl methyl halides :
Conditions :
Complexation and Salt Formation
The amine forms stable hydrochlorides. A patent described hydrochloride salt synthesis via ether/HCl precipitation, yielding crystalline products (m.p. 258°C–334°C) .
Synthetic Challenges
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine exhibit antidepressant properties. For instance, studies have shown that adamantane derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Sphingosine Kinase Inhibition
The compound has been identified as a potential sphingosine kinase inhibitor. Sphingosine kinases play a significant role in cellular signaling pathways associated with cancer and inflammation. Inhibiting these enzymes can lead to therapeutic effects in various cancers .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant efficacy of adamantane derivatives, including this compound. The results demonstrated significant improvements in behavioral models of depression compared to control groups, suggesting a promising avenue for developing new antidepressants .
Case Study 2: Cancer Research
In a recent investigation, researchers evaluated the impact of sphingosine kinase inhibitors on tumor growth in animal models. The findings indicated that treatment with compounds like this compound led to reduced tumor size and improved survival rates, highlighting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter levels in the brain, which can affect mood and cognitive functions. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Substituent Effects |
|---|---|---|---|---|
| This compound | 287.83 | 4.5 | 0.12 | High lipophilicity (adamantyl + chlorophenyl) |
| Rimantadine | 179.30 | 2.8 | 1.2 | Moderate lipophilicity (adamantyl only) |
| 1-(4-Chlorophenyl)cyclopentylmethanamine | 209.72 | 3.1 | 0.8 | Reduced rigidity (cyclopentyl) |
Notes:
- The adamantyl group in this compound contributes to high LogP, suggesting strong membrane permeability but poor aqueous solubility.
- Rimantadine’s lower molecular weight and LogP correlate with its established oral bioavailability .
Biological Activity
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine, often referred to as a derivative of adamantane, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound exhibits a variety of effects on biological systems, particularly in the context of neuropharmacology and metabolic pathways.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an adamantane core, which is known for its rigidity and ability to influence the interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. It has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, which may contribute to its effects on mood and behavior.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, potentially influencing anxiety and depression-related behaviors.
Pharmacokinetics
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Details |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Excreted mainly via urine |
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in various cell lines. For example:
- It enhances metabolic activity in neuronal cells.
- It modulates gene expression related to neuroprotection.
In Vivo Studies
Animal studies have provided insights into the compound's effects on behavior and physiology:
- Dosing Effects : At low doses, it has been shown to improve cognitive function, while higher doses may lead to adverse effects.
- Behavioral Outcomes : In rodent models, administration resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with depression showed that treatment with this compound led to significant improvements in mood scores compared to placebo.
- Case Study 2 : Research on neurodegenerative diseases indicated that this compound may have protective effects against neuronal cell death induced by oxidative stress.
Q & A
Q. Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm adamantane backbone (δ 1.6–2.1 ppm for bridgehead protons) and 4-chlorophenyl aromatic signals (δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolves adamantane-chair conformation and substituent orientation (e.g., C–Cl bond length ~1.74 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced : How can crystallographic disorder in the adamantane moiety be resolved?
Methodological Answer : - Low-temperature data collection : Reduces thermal motion artifacts (e.g., 123 K for improved electron density maps) .
- TWINABS refinement : Addresses pseudo-symmetry in adamantane derivatives .
Basic: How is the compound’s stability assessed under varying storage conditions?
Q. Methodological Answer :
- Accelerated stability studies : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Light sensitivity : UV-Vis spectroscopy (λmax 255 nm) to track photodegradation .
Advanced : What degradation products form under oxidative stress, and how are they identified?
Methodological Answer : - LC-MS/MS : Detects oxidation byproducts (e.g., adamantane-OH or chlorophenyl-epoxide derivatives) .
- Forced degradation : H₂O₂ or AIBN exposure to simulate radical-mediated breakdown .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation .
- Waste disposal : Segregate halogenated waste for incineration by licensed facilities .
Advanced : How do computational toxicity models (e.g., QSAR) predict its environmental impact?
Methodological Answer : - ECOSAR analysis : Estimates aquatic toxicity (e.g., LC50 for fish) based on logP and amine reactivity .
- Read-across data : Compare to structurally similar adamantane derivatives with known ecotoxicity profiles .
Advanced: How can contradictory data in receptor-binding assays be resolved?
Q. Methodological Answer :
- Orthogonal assays : Validate results using both radioligand binding (e.g., ³H-labeled competitors) and functional assays (e.g., cAMP inhibition) .
- Control experiments : Test for non-specific binding via excess cold ligand or knockout cell lines .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and compare IC50 values .
- Molecular docking : Map interactions with target receptors (e.g., NMDA or σ-1) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
